molecular formula C10H12FNO2 B3333134 Ethyl 2-(4-amino-3-fluorophenyl)acetate CAS No. 945561-62-6

Ethyl 2-(4-amino-3-fluorophenyl)acetate

Cat. No. B3333134
Key on ui cas rn: 945561-62-6
M. Wt: 197.21 g/mol
InChI Key: AAWAAHRUIJUXCO-UHFFFAOYSA-N
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Patent
US08252833B2

Procedure details

Diethyl (4-amino-3-fluorophenyl)propanedioate (11.85 g, 44.1 mmol) was dissolved in ethanol (80 ml) and treated with NaOH (2.6 g, 1.5 eq) dissolved in 18 ml of water to give a pink solution. This was heated to 90° C. for 1 hour until complete. Heating continued for 1 further hour, and then cooled to room temperature. Solvent evaporated and acidified with 2N HCl. Extracted with ethyl acetate (3×100 ml). Organics washed with brine and dried over MgSO4. Evaporated to give the title compound as a yellow oil which crystallised slowly on standing (6.6 g).
Name
Diethyl (4-amino-3-fluorophenyl)propanedioate
Quantity
11.85 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](C(OCC)=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][C:3]=1[F:19].[OH-].[Na+]>C(O)C.O>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][C:3]=1[F:19] |f:1.2|

Inputs

Step One
Name
Diethyl (4-amino-3-fluorophenyl)propanedioate
Quantity
11.85 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)C(C(=O)OCC)C(=O)OCC)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
18 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a pink solution
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
Solvent evaporated
EXTRACTION
Type
EXTRACTION
Details
Extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
Organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CC(=O)OCC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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